3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound notable for its potential applications in scientific research. The compound features a unique structure that incorporates multiple functional groups, making it a candidate for various biological studies.
This compound falls under the category of benzamides, specifically modified with methoxy groups and a pyridazine moiety. Benzamides are known for their diverse biological activities, including anti-inflammatory and antitumor properties.
The synthesis of 3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can be approached through various synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amine derivatives under controlled conditions to form the amide bond.
The synthesis may utilize techniques such as:
The molecular structure of 3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can be represented in various formats:
InChI=1S/C24H24N3O3/c1-27-20-10-8-19(9-11-20)22(25)23(28)17-15-21(26-27)12-13-24(29)18-7-3-1-4-8-18/h1-16H,17H2,(H,25,28)
CCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
.The compound's complexity rating is approximately 655, indicating a relatively intricate structure that may influence its reactivity and interactions.
The reactivity of 3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can be explored through various chemical reactions:
These reactions often require specific catalysts or reagents to proceed efficiently and selectively. For example, using lithium aluminum hydride for reduction or sodium hydroxide for hydrolysis.
The mechanism of action for 3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is not fully elucidated but may involve:
Research into similar compounds suggests potential effects on pathways involved in inflammation and cell proliferation.
Key properties include:
This compound holds promise in several scientific fields:
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4